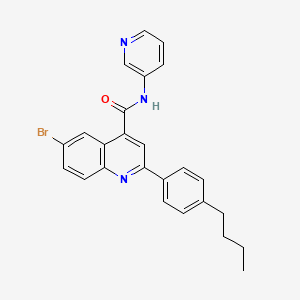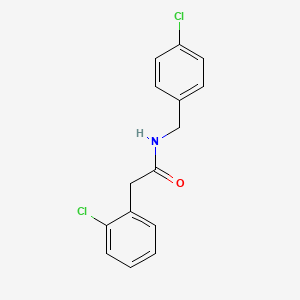![molecular formula C20H22N2O3S B4264528 5-{[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4264528.png)
5-{[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid
Overview
Description
5-{[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid, also known as CPTH2, is a small molecule inhibitor that has been extensively studied in the field of cancer research. Its unique structure and mechanism of action make it a promising candidate for the development of new cancer therapies.
Mechanism of Action
5-{[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid works by inhibiting the activity of a protein called histone deacetylase 6 (HDAC6), which is involved in the regulation of several cellular processes, including cell division and migration. By inhibiting HDAC6, 5-{[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid disrupts these processes and induces cell death in cancer cells.
Biochemical and Physiological Effects
5-{[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid has been shown to induce several biochemical and physiological effects in cancer cells. These include the induction of apoptosis, cell cycle arrest, and the inhibition of cell migration and invasion. In addition, it has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death.
Advantages and Limitations for Lab Experiments
One advantage of using 5-{[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid in lab experiments is its specificity for HDAC6, which allows for the selective targeting of cancer cells. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for the study of 5-{[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid. These include the development of more efficient synthesis methods, the investigation of its potential as a combination therapy with other anticancer agents, and the exploration of its potential in other disease states, such as neurodegenerative disorders.
Scientific Research Applications
5-{[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid has been extensively studied in vitro and in vivo for its potential as an anticancer agent. It has been shown to inhibit the growth and proliferation of several different types of cancer cells, including breast, lung, and colon cancer cells. In addition, it has been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
properties
IUPAC Name |
5-[[3-cyano-5-methyl-4-(4-propan-2-ylphenyl)thiophen-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-12(2)14-7-9-15(10-8-14)19-13(3)26-20(16(19)11-21)22-17(23)5-4-6-18(24)25/h7-10,12H,4-6H2,1-3H3,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFRBVHPUHSIPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)CCCC(=O)O)C#N)C2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-({3-Cyano-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}amino)-5-oxopentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-({[6-bromo-2-(4-butylphenyl)-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4264449.png)
![6-bromo-2-(4-butylphenyl)-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4264455.png)

![propyl 2-{[(6-chloro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B4264492.png)
![6-({[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4264499.png)
![N-[3-(aminocarbonyl)-4-(4-isobutylphenyl)-2-thienyl]-2,5-dimethyl-3-furamide](/img/structure/B4264509.png)
![1-[4-(benzyloxy)phenyl]-4-[(3,4-dimethylphenoxy)acetyl]piperazine](/img/structure/B4264511.png)
![N,N'-1,5-naphthalenediylbis[2-(3,4-dimethylphenoxy)acetamide]](/img/structure/B4264513.png)

![6-chloro-N-[1-(3,4-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4264520.png)

![N,N'-2,6-pyridinediylbis[2-(2,6-dichlorophenyl)acetamide]](/img/structure/B4264538.png)
![2-(2,6-dichlorophenyl)-N-(2-{4-[(2,6-dichlorophenyl)acetyl]-1-piperazinyl}ethyl)acetamide](/img/structure/B4264543.png)
![4-(cyclopentyloxy)-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4264551.png)